molecular formula C24H19N3O2 B1666682 Benzomalvin A CAS No. 157047-96-6

Benzomalvin A

Cat. No.: B1666682
CAS No.: 157047-96-6
M. Wt: 381.4 g/mol
InChI Key: YYWUABJYAOCACI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzomalvin A is a biologically active compound belonging to the class of benzodiazepine-fused quinazolinones. It is isolated from a fungus identified as Penicillium species. This compound has shown potent inhibitory activity against substance P at the neurokinin receptor in guinea pigs, rats, and humans .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzomalvin A involves several steps. One effective strategy for constructing the tetracyclic core structure of this compound starts with commercially available (S)-phenylalanine and isatoic anhydride. This three-pot methodology includes acylation, cyclization, and dehydrocyclization reactions . Another approach involves intramolecular aza-Wittig reactions to efficiently construct the 6- and 7-membered ring skeletons .

Industrial Production Methods

the laboratory synthesis methods mentioned above can be scaled up for industrial production with appropriate modifications to improve yield and reduce costs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its potent inhibitory activity against substance P and its specific binding affinity to neurokinin receptors. This makes it a valuable compound for research in neurokinin receptor antagonists and potential therapeutic applications .

Properties

IUPAC Name

7-benzyl-6-methyl-7H-quinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O2/c1-26-21(15-16-9-3-2-4-10-16)22-25-19-13-7-5-11-17(19)24(29)27(22)20-14-8-6-12-18(20)23(26)28/h2-14,21H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYWUABJYAOCACI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4C1=O)CC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90935599
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157047-96-6
Record name Benzomalvin A
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0157047966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-Benzyl-6-methyl-6,7-dihydroquinazolino[3,2-a][1,4]benzodiazepine-5,13-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90935599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Benzomalvin A
Reactant of Route 2
Benzomalvin A
Reactant of Route 3
Benzomalvin A
Reactant of Route 4
Benzomalvin A
Reactant of Route 5
Benzomalvin A
Reactant of Route 6
Benzomalvin A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.